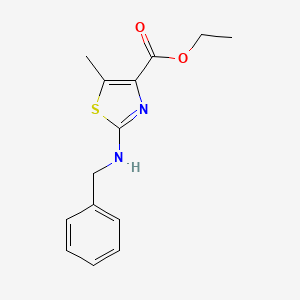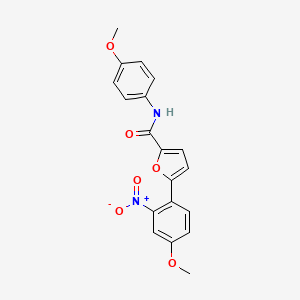![molecular formula C21H17N5O2S2 B2567514 4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide CAS No. 946255-55-6](/img/structure/B2567514.png)
4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide is a complex organic compound that integrates multiple functional groups, including thiazole, pyridazine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The synthesis
Properties
IUPAC Name |
4-[[2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-12-23-18-19(30-12)17(13-5-3-2-4-6-13)25-26-21(18)29-11-16(27)24-15-9-7-14(8-10-15)20(22)28/h2-10H,11H2,1H3,(H2,22,28)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLLWKRFBNEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2567431.png)


![7-[(2,5-dimethylphenyl)methyl]-1-(2-ethoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
![3-[(4-chlorophenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2567440.png)
![6-butyl-3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2567442.png)

![3-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2567444.png)

![1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2567447.png)

![2-{[(3,4-Difluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2567449.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2567450.png)

